REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1)([CH3:4])([CH3:3])[CH3:2].[CH:18]([C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1)([CH3:20])[CH3:19]>N1C=CC=CC=1>[C:1]([O:5][C:6](=[O:17])[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][S:27]([C:24]2[CH:25]=[CH:26][C:21]([CH:18]([CH3:20])[CH3:19])=[CH:22][CH:23]=2)(=[O:29])=[O:28])=[CH:12][CH:11]=1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
10.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)N)=O
|
Name
|
|
Quantity
|
10.45 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Setpoint
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0 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred at 0° C. for 1 h and 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at 0° C
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo the residue
|
Type
|
CUSTOM
|
Details
|
was partitioned between dichloromethane and saturated aqueous NaHCO3
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)NS(=O)(=O)C1=CC=C(C=C1)C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.82 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 109.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |